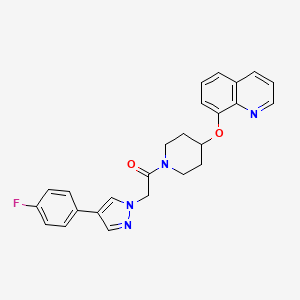

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

Description

This compound features a hybrid structure combining a pyrazole core substituted with a 4-fluorophenyl group and a piperidine ring linked to a quinolin-8-yloxy moiety via an ethanone bridge. The pyrazole ring (1H-pyrazol-1-yl) is a heterocyclic scaffold known for its role in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions in biological targets . The ethanone linker facilitates conformational flexibility, which may optimize binding to target proteins.

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN4O2/c26-21-8-6-18(7-9-21)20-15-28-30(16-20)17-24(31)29-13-10-22(11-14-29)32-23-5-1-3-19-4-2-12-27-25(19)23/h1-9,12,15-16,22H,10-11,13-14,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUDXZWDQZQTEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C=C(C=N4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Core Structural Differences

- Pyrazole vs. Pyridopyrimidinone Derivatives: The target compound lacks the pyrido[3,4-d]pyrimidin-4(3H)-one core present in analogs such as 8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (–2).

- Piperidine Substitutions: The quinolin-8-yloxy group on piperidine distinguishes the target compound from analogs like 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (), which features a 2,4-difluorobenzoyl substituent. The quinoline moiety likely increases π-stacking interactions in hydrophobic binding pockets, whereas the difluorobenzoyl group in may enhance electron-withdrawing effects, altering reactivity .

Physicochemical Properties

Research Findings and Data Gaps

- Synthetic Routes: The target compound’s synthesis may involve coupling a 4-(4-fluorophenyl)pyrazole with a quinolin-8-yloxy-piperidine precursor, analogous to methods in –2.

- Bioactivity Data: The evidence lacks explicit IC50 values or binding assays for the target compound. Predictions based on structural analogs suggest moderate potency compared to pyridopyrimidinone derivatives, which show cell-active kinase inhibition .

Q & A

Basic: What are the critical steps for synthesizing 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Pyrazole Ring Formation : React 4-fluorophenylhydrazine with β-keto esters under acidic conditions to generate the pyrazole core .

- Piperidine Functionalization : Introduce the quinolin-8-yloxy group to the piperidine ring via nucleophilic substitution, requiring anhydrous conditions and catalysts like KCO .

- Coupling Reaction : Combine the pyrazole and piperidine intermediates using a ketone linker (e.g., via acylation with chloroacetyl chloride) in solvents such as DMF or THF .

- Optimization Strategies :

- Use TLC to monitor reaction progress and adjust time/temperature (e.g., 60–80°C for 12–24 hours) .

- Maintain inert atmospheres (N) to prevent oxidation of sensitive intermediates .

- Purify via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Basic: What spectroscopic and crystallographic techniques are recommended for structural validation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- H and C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrazole protons at δ 6.5–7.0 ppm) .

- F NMR for verifying fluorine substitution .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 430–450) .

- X-ray Crystallography :

Advanced: How can researchers resolve discrepancies in crystallographic data, such as unexpected bond lengths or angles?

Methodological Answer:

- Data Validation :

- Refinement Strategies :

Advanced: What experimental strategies address low biological activity in initial screens, and how can SAR studies be designed?

Methodological Answer:

- Structural Modifications :

- Replace the quinoline group with isoquinoline or naphthyridine to enhance target binding .

- Introduce electron-withdrawing groups (e.g., -CF) on the fluorophenyl ring to modulate lipophilicity .

- SAR Study Design :

- Synthesize analogs with systematic substitutions (e.g., pyrazole → imidazole, piperidine → morpholine) .

- Use molecular docking (AutoDock Vina) to prioritize analogs with predicted binding to kinase targets (e.g., JAK2, EGFR) .

- Validate via enzyme inhibition assays (IC) and cellular viability tests (MTT assay) .

Advanced: How can researchers mitigate degradation of intermediates during multi-step synthesis?

Methodological Answer:

- Stabilization Techniques :

- Use low-temperature storage (–20°C) for air-sensitive intermediates (e.g., quinolin-8-yloxy-piperidine) .

- Add antioxidants (e.g., BHT) to reaction mixtures prone to oxidation .

- Real-Time Monitoring :

- Employ HPLC-MS to detect degradation products (e.g., hydrolyzed ketone groups) .

- Optimize reaction quenching (e.g., rapid cooling to 0°C post-reaction) .

Basic: What solvents and catalysts are optimal for coupling reactions involving the quinoline-piperidine moiety?

Methodological Answer:

- Solvent Selection :

- Polar aprotic solvents (DMF, DMSO) for SNAr reactions involving quinoline .

- THF for Grignard or organometallic couplings .

- Catalysts :

- Pd(PPh) for Suzuki-Miyaura cross-coupling of aryl halides .

- KCO or CsCO for base-mediated etherification .

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- ADME Prediction :

- Use SwissADME to estimate logP (target ≤3.5), solubility (LogS >–4), and CYP450 inhibition .

- Metabolic Stability :

- Simulate phase I metabolism (e.g., CYP3A4-mediated oxidation) with StarDrop or Meteor Nexus .

- Design derivatives with blocked metabolic hot spots (e.g., fluorination at vulnerable positions) .

Basic: What are common impurities in the final product, and how are they characterized?

Methodological Answer:

- Typical Impurities :

- Unreacted intermediates (e.g., residual pyrazole or piperidine precursors) .

- Hydrolysis products (e.g., carboxylic acid from ketone degradation) .

- Characterization :

- HPLC-DAD with C18 columns (gradient elution: acetonitrile/water + 0.1% TFA) .

- Compare retention times and UV spectra (quinoline λmax ~260 nm) .

Advanced: How can researchers validate target engagement in cellular assays for this compound?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) :

- Treat cells with the compound, lyse, and heat to denature unbound targets. Quantify remaining soluble target via Western blot .

- Fluorescence Polarization :

- Use fluorescently labeled probes (e.g., ATP analogs for kinases) to measure displacement by the compound .

Advanced: What strategies address low solubility in aqueous buffers during biological assays?

Methodological Answer:

- Formulation Adjustments :

- Use co-solvents (DMSO ≤0.1%) or cyclodextrin-based carriers .

- Prepare nanoformulations (e.g., liposomes) via solvent evaporation .

- Prodrug Design :

- Introduce phosphate or ester groups for enhanced solubility, cleaved in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.